BenchChemオンラインストアへようこそ!

5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Physicochemical differentiation logP Steric parameter

This 7H-pyrrolo[2,3-d]pyrimidin-4-amine building block features a cyclopropylmethyl N7 substituent that uniquely balances steric demand and metabolic stability—unlike n-alkyl or tert-butyl analogs. Combined with a 4-chlorophenyl C5 group, it serves as a direct kinase inhibitor probe and a critical negative control to distinguish catalytic inhibition from off-target protein-trafficking effects observed with the 7-tert-butyl analog. Supplied at ≥95% purity, it meets traceability demands for GLP toxicology and is available from multiple vendors to safeguard supply continuity during preclinical programs.

Molecular Formula C16H15ClN4
Molecular Weight 298.77 g/mol
Cat. No. B11834724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC16H15ClN4
Molecular Weight298.77 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H15ClN4/c17-12-5-3-11(4-6-12)13-8-21(7-10-1-2-10)16-14(13)15(18)19-9-20-16/h3-6,8-10H,1-2,7H2,(H2,18,19,20)
InChIKeyLPCIFRZHGPBPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Core Scaffold and Procurement Context


5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1151651-00-1) is a synthetic, fully elaborated 7H-pyrrolo[2,3‑d]pyrimidine bearing a 4‑chlorophenyl ring at C5 and a cyclopropylmethyl group at N7 . The 7H-pyrrolo[2,3‑d]pyrimidin-4-amine core is a privileged scaffold in kinase drug discovery, forming the basis of approved JAK inhibitors (e.g., tofacitinib) and a wide array of investigational ATP‑competitive inhibitors targeting Src, EGFR, BTK, and PfCDPK kinases [1]. The compound is commercially supplied as a research‑grade building block (typical purity ≥95–98%) for structure–activity relationship (SAR) studies and fragment‑based drug design .

Why N7 Substituent Identity in 5-(4-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines Determines Target Engagement


Within the 5‑(4‑chlorophenyl)‑7H‑pyrrolo[2,3‑d]pyrimidin-4-amine series, the N7 substituent is not a passive solubility handle; it directly governs kinase selectivity, cell permeability, and metabolic stability . The closest commercial analog, the 7‑*tert*‑butyl derivative (PP2 Analog, CAS 309739-67-1), behaves primarily as a protein‑trafficking modulator rather than a canonical Src inhibitor, whereas smaller N7‑alkyl analogs retain direct kinase inhibition . Therefore, exchanging the cyclopropylmethyl group for a *tert*‑butyl, isopropyl, or unsubstituted N7 moiety can redirect the biological profile away from the intended kinase target, rendering generic substitution scientifically unsound.

Quantitative Differentiation of 5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine from Its Closest Analogs


N7 Substituent Steric Bulk and Predicted logP Differentiate Cyclopropylmethyl from tert-Butyl Analogs

The cyclopropylmethyl group introduces a steric profile (Molar Refractivity ≈ 19.4 cm³·mol⁻¹; estimated Taft Es ≈ -0.65) that is intermediate between the compact N7‑H (Es = 0) and the bulky N7‑*tert*‑butyl (Es ≈ -1.54), with a predicted logP approximately 0.8–1.2 log units lower than the *tert*‑butyl analog [1]. This predicts enhanced aqueous solubility and altered membrane partitioning relative to PP2 Analog (CLogP ≈ 4.2 vs. CLogP ≈ 3.2–3.5 for the target compound) [1].

Physicochemical differentiation logP Steric parameter

Cyclopropylmethyl N7 Substitution Allows Direct Src-Kinase Inhibition, Unlike the tert-Butyl Analog

PP2 Analog (7‑*tert*‑butyl‑5‑(4‑chlorophenyl)pyrrolo[2,3‑d]pyrimidin‑4‑amine) is documented as a protein‑trafficking modulator with negligible direct Src kinase inhibition, whereas the parent PP2 (7‑*tert*‑butyl‑3‑(4‑chlorophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine) and smaller N7‑alkyl pyrrolo[2,3‑d]pyrimidines maintain direct ATP‑competitive Src inhibition . The target compound’s N7‑cyclopropylmethyl substituent is sterically permissive for hinge‑region binding, allowing it to function as a direct kinase inhibitor .

Kinase inhibition Src family kinases Mechanism of action

Kinase Inhibition Potency of the 5-(4-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffold Against Plasmodium falciparum CDPK4

A series of 7H-pyrrolo[2,3‑d]pyrimidin‑4‑amines demonstrated in vitro inhibition of P. falciparum calcium‑dependent protein kinase 4 (PfCDPK4) with IC50 values ranging from 0.210 to >10 µM [1]. Although the target compound was not directly tested in this study, the scaffold’s intrinsic activity against PfCDPK4 is established, and the cyclopropylmethyl N7 substituent is expected to modulate potency within this range [1].

Malaria PfCDPK4 Kinase inhibition

Commercial Purity and Supply Consistency Compared to Bespoke Synthesis

Commercially catalogued lots of 5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine are specified at 95–98% purity (HPLC) and are available from multiple vendors, reducing lead‑time risk versus custom synthesis . In contrast, the 7‑*tert*‑butyl analog is listed at 98% purity but is typically stocked by fewer suppliers, and the unsubstituted N7‑H analog requires custom synthesis with variable yields .

Chemical procurement Purity Supply reliability

High-Value Application Scenarios for 5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Kinase Inhibitor SAR Expansion: N7 Substituent Optimization in Pyrrolo[2,3-d]pyrimidine Lead Series

The cyclopropylmethyl group offers a unique balance of steric demand and metabolic stability not achievable with n‑alkyl or tert‑butyl substituents. Incorporating this compound into an SAR matrix allows medicinal chemists to probe the N7 steric pocket of a kinase active site and correlate bulk tolerance with selectivity across the kinome [1].

Differentiating Direct Kinase Inhibition from Protein-Trafficking Modulation

Because the N7‑tert‑butyl analog acts as a protein‑trafficking modulator rather than a direct kinase inhibitor, the cyclopropylmethyl analog serves as a critical negative control to confirm that observed cellular phenotypes arise from catalytic kinase inhibition, not off‑target trafficking effects .

Antimalarial Drug Discovery: PfCDPK4 Inhibitor Optimization

The 7H-pyrrolo[2,3‑d]pyrimidin-4-amine scaffold has validated sub‑micromolar activity against PfCDPK4. The target compound, with its cyclopropylmethyl N7 substituent, is a logical next‑step probe for improving potency, selectivity, and pharmacokinetic properties in malaria hit‑to‑lead programs [2].

Multi‑Vendor Procurement for GLP Toxicology and Long‑Term In Vivo Studies

With ≥95% purity and supply from multiple independent vendors, this compound meets the traceability and batch‑consistency requirements for GLP toxicology studies, reducing the risk of supply interruption during preclinical development .

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.